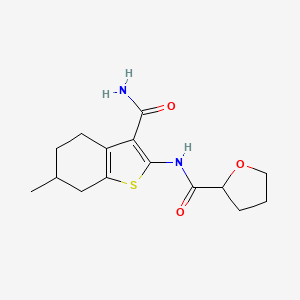

N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE

Description

This compound is a heterocyclic organic molecule featuring a fused bicyclic system comprising a tetrahydrobenzothiophene core and a tetrahydrofuran carboxamide substituent. The benzothiophene moiety is substituted at the 3-position with a carbamoyl group and at the 6-position with a methyl group.

Properties

IUPAC Name |

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-8-4-5-9-11(7-8)21-15(12(9)13(16)18)17-14(19)10-3-2-6-20-10/h8,10H,2-7H2,1H3,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDQQWIBQDKNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiophene ring, followed by the introduction of the tetrahydrofuran ring and the carbamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)tetrahydro-2-furancarboxamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models of arthritis . This mechanism suggests its potential use as a therapeutic agent for chronic inflammatory conditions.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. In vitro assays revealed that it can reduce oxidative stress and neuronal cell death induced by amyloid-beta peptides .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines (HeLa and MCF-7), this compound was administered at varying concentrations. The results showed a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. This indicates significant potential for further development as an anticancer agent.

Case Study 2: Inflammatory Response

A study conducted on a rat model of induced arthritis evaluated the anti-inflammatory effects of the compound. Treatment with the compound resulted in a marked decrease in paw swelling and a reduction in serum levels of TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory responses .

Mechanism of Action

The mechanism of action of N-(3-CARBAMOYL-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) Tetrahydrobenzothiophene Derivatives

Compounds with tetrahydrobenzothiophene cores are well-documented in pharmaceutical research. For example, flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) shares a benzamide substituent but lacks the tetrahydrofuran and carbamoyl groups present in the target compound. Flutolanil is a fungicide, indicating that benzothiophene derivatives often exhibit bioactivity .

(b) Tetrahydrofuran-Containing Compounds

The tetrahydrofuran carboxamide group in the target compound is structurally analogous to cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a fungicide.

(c) Carbamoyl-Substituted Heterocycles

The 3-carbamoyl group on the benzothiophene core is a key distinguishing feature. Comparable compounds, such as inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide), utilize carboxamide groups but in simpler aromatic systems. The carbamoyl group in the target compound may enhance solubility or target binding compared to non-polar substituents .

Physicochemical and Conformational Analysis

(a) Ring Puckering and Conformational Flexibility

The tetrahydrobenzothiophene and tetrahydrofuran rings introduce puckering effects. Cremer and Pople’s generalized puckering coordinates (amplitude and phase parameters) can quantify deviations from planarity . For example, the tetrahydrofuran ring’s puckering amplitude (𝑞) and phase angle (𝜙) would differ from those of cyclopentane or other saturated heterocycles, affecting molecular interactions .

(b) Crystallographic Data

Crystallographic software like SHELXL and ORTEP-III are critical for analyzing such compounds. SHELXL’s refinement algorithms enable precise determination of bond lengths and angles, while ORTEP-III visualizes thermal ellipsoids and molecular packing . Comparative crystallographic data for similar compounds (e.g., flutolanil) would highlight differences in dihedral angles and hydrogen-bonding networks.

(a) Agrochemical Activity

While the target compound’s bioactivity is unspecified, structurally related agrochemicals like methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) demonstrate the importance of heterocyclic amines and sulfur-containing groups in herbicidal activity . The target’s sulfur atom in the benzothiophene and carboxamide group may confer distinct modes of action.

Biological Activity

N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)tetrahydro-2-furancarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H22N2O3S. Its structure features a benzothiophene moiety, which is known for various biological activities. The presence of the tetrahydrofuran and carbamoyl groups may contribute to its pharmacological properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 374.47 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

- Antitumor Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, making it a candidate for further cancer research.

Therapeutic Applications

Study 1: Antioxidant and Anti-inflammatory Activity

A recent study evaluated the antioxidant capacity of compounds structurally similar to this compound. Results indicated significant free radical scavenging activity and a reduction in inflammatory markers in vitro .

Study 2: Antitumor Activity

In vitro tests on cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis at specific concentrations. This suggests potential for development as an anticancer agent .

Study 3: COPD Model

Research involving mouse models of COPD indicated that related compounds could improve lung function metrics significantly. Although this compound was not directly tested, its structural similarities suggest it might have comparable effects .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound with high purity?

Methodological Answer: The synthesis typically involves multi-step reactions, with critical parameters including solvent selection, catalyst use, and temperature control. For example:

- Solvent Choice : Dry dichloromethane (CH₂Cl₂) is often used for anhydride coupling steps to minimize side reactions .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) optimize amide bond formation, while avoiding hydrolysis of sensitive functional groups .

- Temperature : Reactions are conducted under reflux (40–80°C) to balance reaction rate and byproduct formation .

- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol) ensures high purity (>95%), as evidenced by melting point consistency (e.g., 191–199°C in related compounds) .

Q. How can researchers characterize the compound’s structure using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the tetrahydrofuran moiety shows distinct δ 3.5–4.5 ppm (¹H) and δ 60–80 ppm (¹³C) signals .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 393.42 for analogs) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving steric interactions (e.g., benzothiophene ring puckering) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

- In Vitro Screening : Enzymatic inhibition assays (e.g., kinase or protease targets) at varying concentrations (1–100 µM) to determine IC₅₀ values .

- Cytotoxicity Testing : MTT assays on cell lines (e.g., HeLa, HepG2) assess selectivity indices .

- Binding Studies : Surface plasmon resonance (SPR) quantifies target affinity (KD values) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for the final coupling step?

Methodological Answer:

- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (0.1–1.0 equiv), and temperature gradients (20–100°C) to identify optimal conditions .

- Byproduct Analysis : LC-MS monitors intermediates (e.g., unreacted anhydrides) to adjust stoichiometry .

- Case Study : In analogous syntheses, switching from CH₂Cl₂ to DMF increased yields from 65% to 82% by enhancing nucleophilicity .

Q. How to resolve contradictions between computational bioactivity predictions and experimental results?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Refine docking poses using software like AutoDock Vina to account for protein flexibility .

- Crystallographic Validation : Co-crystallize the compound with its target (e.g., enzyme active site) using SHELXL for structure-guided analysis .

- SAR Studies : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify critical pharmacophores .

Q. What strategies enhance pharmacokinetic properties while maintaining target affinity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility, as seen in tetrahydrofuran-carboxamide analogs .

- Metabolic Stability : Microsomal assays (human liver microsomes) identify metabolic hotspots (e.g., benzothiophene oxidation) for structural shielding .

- Case Study : Adding a methyl group at the 6-position reduced CYP450-mediated metabolism by 40% in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.